molecular formula C9H20O B3052114 5-Methyloctan-1-ol CAS No. 38514-04-4

5-Methyloctan-1-ol

Cat. No.: B3052114
CAS No.: 38514-04-4
M. Wt: 144.25 g/mol
InChI Key: CGCDFYUPZXVGIX-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and common uses. It may also include information about its discovery or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, and the steps involved .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Application in Polymer Chemistry

5-Methyloctan-1-ol has been researched in the context of polymer chemistry. For instance, the alcoholysis of 4,5-epoxy-4-methyloctane, a model molecule of epoxidized 1,4-polyisoprene, was performed using various alcohols. This study, which involved this compound, aimed at understanding the reaction mechanisms in the production of polymers and identifying potential side products, such as 5-methyloctan-4-one and 5-methyloct-5-en-4-ol, among others (Derouet, Brosse, & Challioui, 2001).

In Synthesis of Aggregation Pheromones

This compound is used in the synthesis of certain pheromones. A study demonstrated the stereoselective synthesis of various molecules, including 3-methyloctan-4-ol, from a common cyclic acetal intermediate. These molecules are significant in the synthesis of pheromones for insects such as the palm weevils Rhyncophorus vulneratus and R. phoenicis (Yadav, Rao, Prasad, & Ghamdi, 2011).

As a Component in Alarm Pheromones

In a similar context, this compound has been identified as a component in the alarm pheromones of certain ant species. The compound 6-methyloctan-3-one, closely related to this compound, was synthesized and identified as part of the alarm pheromone of ants from the genus Crematogaster. The synthesis pathway for this compound provides insights into the pheromonal communication of these insects (Sultanov, Samoilova, & Dzhemilev, 2015).

In Biofuel Production

Research on this compound also extends to biofuel production. For example, studies on the production of 2-methylpropan-1-ol (isobutanol), a potential biofuel, involve the modification of metabolic pathways in organisms like Escherichia coli. These studies aim to improve the yield and efficiency of biofuel production through genetic and enzymatic engineering, which could indirectly relate to the synthesis or utilization of compounds like this compound (Bastian et al., 2011).

In Analytical Chemistry

This compound is relevant in analytical chemistry, particularly in the detection of microbial volatile organic compounds (MVOCs). Research on MVOCs, which include compounds like 3-methylbutan-1-ol and hexan-2-one, is crucial for understanding indoor air quality and its impact on human health. Techniques developed for quantifying these compounds can be applicable to analyzing this compound concentrations in various environments (Elke et al., 1999).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. For example, in the case of a drug, this would involve how it interacts with biological systems to produce its effects .

Safety and Hazards

Safety and hazard information for a compound includes its toxicity, flammability, and environmental impact. This information is typically found in material safety data sheets .

Future Directions

Future directions could involve potential applications of the compound, or areas of research that could be explored. This could be based on its properties, or on similar compounds .

Properties

IUPAC Name

5-methyloctan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-6-9(2)7-4-5-8-10/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCDFYUPZXVGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619484
Record name 5-Methyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38514-04-4
Record name 5-Methyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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